N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
Description
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic small molecule characterized by a thiazole core substituted with a 3,4-dimethoxybenzamide group and a 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl side chain. The compound’s structure combines a dihydroisoquinoline moiety, known for its pharmacological relevance in targeting receptors like sigma-2/TMEM97 , with a thiazole ring and dimethoxybenzamide group, which may enhance solubility and binding affinity compared to halogenated analogs . While direct biological data for this compound is unavailable in the provided evidence, structurally related derivatives exhibit cytotoxic, antimicrobial, and receptor-modulating activities .
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-19-8-7-16(11-20(19)30-2)22(28)25-23-24-18(14-31-23)12-21(27)26-10-9-15-5-3-4-6-17(15)13-26/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKRNKAXPHFXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can be achieved through a multi-step process involving the following key steps:
Isoquinoline Intermediate Synthesis: : The isoquinoline core is often synthesized through the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: : The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, which uses a thioamide, an alpha-halocarbonyl compound, and ammonia or an amine under reflux conditions.
Coupling Reactions: : The isoquinoline and thiazole intermediates are then coupled via a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Benzamide Formation:
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis routes with optimized reaction conditions to maximize yield and purity. Key parameters include temperature control, solvent choice, and the use of automated reactors to ensure consistency and reproducibility.
Chemical Reactions Analysis
Oxidation: : N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives with potential biological activity.
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions. For instance, nucleophilic substitution at the thiazole ring can introduce new functional groups, enhancing its biological profile.
Oxidation Reagents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: : Various nucleophiles or electrophiles depending on the desired functional group introduction
Major Products Formed: The reactions typically yield derivatives or analogs of the original compound with varying degrees of modification to the isoquinoline, thiazole, and benzamide components.
Scientific Research Applications
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has shown promise in several scientific research domains:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its interaction with biological macromolecules, potentially serving as a probe in biochemical studies.
Medicine: : Explored for its pharmacological properties, including potential roles as an enzyme inhibitor or receptor modulator.
Industry: : Considered for use in materials science and catalysis, given its unique structural features.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes, receptors, or nucleic acids, influencing their function.
Pathways Involved: : The effects may include inhibition of enzymatic activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
Structural Variations
The target compound differs from analogs in three key regions:
- Thiazole/Benzothiazole Core : Unlike benzothiazole derivatives (e.g., compounds 4a–4p in –3), which feature fused benzene-thiazole systems, the target compound contains a simpler thiazole ring. Benzothiazole analogs often incorporate halogen (Cl, Br, F) or methoxy substituents at positions 4, 5, or 6, influencing electronic properties and steric bulk .
- Substituents on the Aromatic Ring : The 3,4-dimethoxybenzamide group contrasts with halogenated (e.g., 4m : 6-fluoro, 4b : 5-chloro) or nitro-substituted (e.g., 4n : 6-nitro) benzothiazole derivatives. Methoxy groups enhance solubility but reduce electrophilicity compared to halogens or nitro groups .
Physicochemical Properties
Key physicochemical parameters of selected analogs are summarized below:
- Melting Points: Halogenated derivatives (e.g., 4b, 4m) exhibit higher melting points (240–256°C) compared to methoxy-substituted analogs (240–256°C), likely due to stronger intermolecular halogen bonding .
- Solubility : Methoxy groups in the target compound and analogs like 4k and 4l likely improve aqueous solubility compared to nitro or halogen substituents .
Biological Activity
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 495.55 g/mol. The structure features a thiazole ring, a benzamide moiety, and a dihydroisoquinoline unit, which contribute to its biological properties.
Research indicates that compounds containing the 3,4-dihydroisoquinoline structure exhibit various biological activities, particularly in neuropharmacology. They are known to interact with multiple targets, including:
- Cholinesterases : Inhibition of acetylcholinesterase (AChE) can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Monoamine Oxidases (MAOs) : Compounds that inhibit MAOs can help in managing mood disorders and neurodegenerative diseases by increasing levels of neurotransmitters such as serotonin and dopamine .
Antitumor Activity
A study evaluated the antitumor effects of related compounds derived from 3,4-dihydroisoquinoline structures. These compounds demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives showed IC50 values in the low micromolar range against breast and prostate cancer cells .
Neuroprotective Effects
In another study focusing on neuroprotective properties, compounds similar to this compound were shown to cross the blood-brain barrier (BBB) effectively. They exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The most promising candidate demonstrated an IC50 value of 0.28 µM against AChE and was non-toxic at concentrations below 12.5 µM .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
